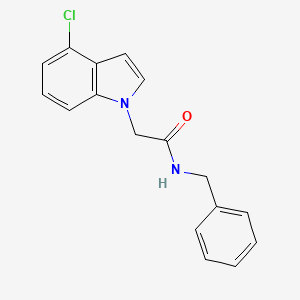![molecular formula C16H16N2O4 B11138081 2-{3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetamide](/img/structure/B11138081.png)
2-{3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyimino group and a phenylethyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 3-hydroxy-4-[(1E)-1-(hydroxyimino)-2-phenylethyl]phenol and acetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Scientific Research Applications
2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylethyl moiety can interact with hydrophobic regions of proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE
- 4-Hydroxy-2-quinolones
- Coumarin derivatives
Uniqueness
What sets 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[4-[(E)-C-benzyl-N-hydroxycarbonimidoyl]-3-hydroxyphenoxy]acetamide |
InChI |
InChI=1S/C16H16N2O4/c17-16(20)10-22-12-6-7-13(15(19)9-12)14(18-21)8-11-4-2-1-3-5-11/h1-7,9,19,21H,8,10H2,(H2,17,20)/b18-14+ |
InChI Key |
XILGOEHQWLFJIJ-NBVRZTHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\O)/C2=C(C=C(C=C2)OCC(=O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=C(C=C(C=C2)OCC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11138009.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B11138010.png)
![ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11138013.png)
![benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11138015.png)
![3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl 4-methoxybenzoate](/img/structure/B11138020.png)

![{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11138024.png)
![7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(pyridin-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138038.png)
![3-[2-(biphenyl-4-yl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11138044.png)
![2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B11138066.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B11138067.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11138074.png)
![methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11138077.png)
![2-[7-(benzyloxy)-1H-indol-1-yl]-1-morpholino-1-ethanone](/img/structure/B11138078.png)
